3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione
Overview
Description
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione is a polycyclic aromatic compound with a unique chemical structure. This compound is highly researched due to its significant biological properties and numerous applications in scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound exhibits significant biological activity, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its biological properties, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, receptors, and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzo[B]naphtho[2,3-D]furan-6,11-dione: Lacks the hydroxyl group at the 3-position.
3-Methoxybenzo[B]naphtho[2,3-D]furan-6,11-dione: Contains a methoxy group instead of a hydroxyl group at the 3-position.
3-Aminobenzo[B]naphtho[2,3-D]furan-6,11-dione: Contains an amino group at the 3-position.
Uniqueness
3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione is unique due to its hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-8-5-6-11-12(7-8)20-16-13(11)14(18)9-3-1-2-4-10(9)15(16)19/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFVPJRQFLPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363727 | |
Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97620-82-1 | |
Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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